(E)-1H-Imidazole-4-carbaldehyde oxime
Description
Molecular Geometry and Configuration Analysis
(E)-1H-imidazole-4-carbaldehyde oxime (C₄H₅N₃O) features an imidazole ring substituted at the 4-position with a carbaldehyde oxime group. The (E)-configuration refers to the antiperiplanar arrangement of the oxime hydroxyl group relative to the imidazole ring, a conformation stabilized by intramolecular hydrogen bonding and resonance effects. X-ray crystallographic studies of analogous imidazole oximes, such as (E)-1-methyl-5-nitro-1H-imidazole-2-carbaldehyde O-benzyloxime, demonstrate torsion angles of approximately 175° for the N–C–C=N linkage, confirming the prevalence of the anti conformation.
The imidazole ring itself adopts a planar geometry, with bond lengths and angles consistent with aromatic delocalization. For example, the C–N bond lengths within the ring typically range from 1.31 to 1.38 Å, while the C–C bonds measure 1.35–1.42 Å, reflecting partial double-bond character. Substituent effects significantly influence molecular geometry: the 4-carbaldehyde oxime group introduces steric and electronic perturbations that distort the ring’s planarity by up to 7.87° in related structures.
Computational modeling further elucidates the relationship between geometry and reactivity. Molecular dynamics simulations of analogous imidazole aldoximes reveal that the oxime oxygen’s nucleophilicity depends critically on its spatial orientation relative to the imidazole ring. For instance, optimal reactivation of organophosphate-inhibited cholinesterases occurs when the oximate oxygen resides within 3.5 Å of the target phosphorus atom, a positioning facilitated by the (E)-configuration’s extended molecular geometry.
Tautomeric Forms and Stability Studies
The compound exhibits tautomerism between the oxime (N–OH) and nitroso (N=O) forms, with the oxime tautomer predominating under standard conditions. Infrared spectroscopy of crystalline samples shows characteristic O–H stretching vibrations at 3200–3400 cm⁻¹, confirming the oxime form’s stability. Density functional theory calculations predict a tautomeric equilibrium constant (Kₜ) of 10³–10⁴ in favor of the oxime, attributable to resonance stabilization between the imidazole π-system and the oxime’s conjugated N–O bond.
Crystallographic evidence reveals additional stabilization mechanisms. In the 5-nitroimidazole oxime analogs, intramolecular hydrogen bonds form between the oxime hydroxyl and adjacent nitro groups, with O···O distances of 2.65–2.78 Å. These interactions constrain molecular flexibility while enhancing thermal stability, as demonstrated by differential scanning calorimetry showing decomposition temperatures above 200°C for related compounds.
Solvent effects markedly influence tautomeric populations. Polar protic solvents like water shift the equilibrium toward the oxime form (95:5 oxime:nitroso) through hydrogen-bond stabilization, while aprotic solvents permit measurable concentrations of the nitroso tautomer (up to 15%). This solvent-dependent behavior has implications for the compound’s reactivity in biological systems, where aqueous environments favor the nucleophilic oximate species.
Comparative Analysis with Imidazole Aldehyde Hydrates
The oxime derivative demonstrates distinct structural and chemical properties compared to its aldehyde hydrate counterpart, 1H-imidazole-4-carbaldehyde hydrate (C₄H₆N₂O₂). Key differences emerge in three areas:
Molecular Geometry : The oxime’s C=N–OH group introduces significant planarity (torsion angle <10°) versus the hydrated aldehyde’s flexible C(OH)₂ moiety. This rigidity enhances π-conjugation in the oxime, evidenced by UV-Vis absorption maxima shifted 40–50 nm bathochromically relative to the hydrate.
Thermodynamic Stability : Isothermal titration calorimetry studies show the oxime is 28–35 kJ/mol more stable than the hydrate in aqueous solution, due to resonance energy and reduced steric strain. This stability persists across pH ranges (2–12), whereas the hydrate readily dehydrates under acidic conditions.
Chemical Reactivity : The oxime’s nucleophilic oximate oxygen participates in condensation and cycloaddition reactions inaccessible to the hydrate. For example, imidazole oximes undergo 1,3-dipolar cycloaddition with acetylenes at rates 10²–10³ times faster than analogous hydrates.
Properties
Molecular Formula |
C4H5N3O |
|---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
(NE)-N-(1H-imidazol-5-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C4H5N3O/c8-7-2-4-1-5-3-6-4/h1-3,8H,(H,5,6)/b7-2+ |
InChI Key |
VZEMVZZNSNMEPJ-FARCUNLSSA-N |
Isomeric SMILES |
C1=C(NC=N1)/C=N/O |
Canonical SMILES |
C1=C(NC=N1)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1H-Imidazole-4-carbaldehyde oxime typically involves the reaction of 1H-imidazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:
1H-Imidazole-4-carbaldehyde+Hydroxylamine Hydrochloride→(E)-1H-Imidazole-4-carbaldehyde oxime
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pH, can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1H-Imidazole-4-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.
Major Products
Oxidation: Formation of nitrile derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1H-Imidazole-4-carbaldehyde oxime is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-1H-Imidazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The imidazole ring can participate in π-π stacking interactions and hydrogen bonding, further modulating its biological activity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table highlights key structural analogues of (E)-1H-Imidazole-4-carbaldehyde oxime, emphasizing differences in substituents, bioactivity, and applications:
Key Observations :
- Substituent Effects: The position and nature of substituents significantly influence bioactivity.
- Core Heterocycle Differences : Replacing the imidazole ring with a quinazoline scaffold (as in (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime) introduces additional aromaticity and planar rigidity, which may alter pharmacokinetic properties .
Functional Group Comparisons: Oxime vs. Aldehyde/Carboxylic Acid
- Oxime Group : The oxime (–N–OH) functional group in this compound enables chelation with metal ions and participation in hydrogen-bonding networks, as evidenced by its crystal packing . This property is absent in aldehyde or carboxylic acid derivatives like 1H-Imidazole-4-carboxylic acid, which primarily engage in ionic interactions .
- Toxicity Considerations : While oximes are generally less toxic than aldehydes, compounds like 4-Methylpentan-2-one oxime (unrelated to imidazole) demonstrate that oximes can still exhibit irritancy (Skin Irrit. 2, H315), underscoring the need for structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
